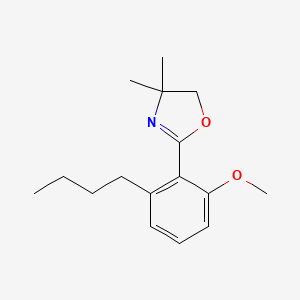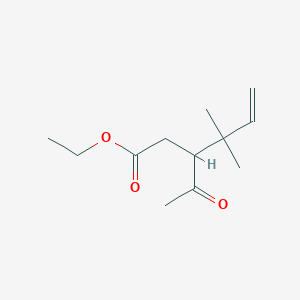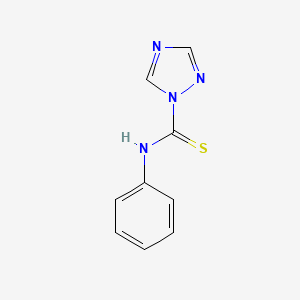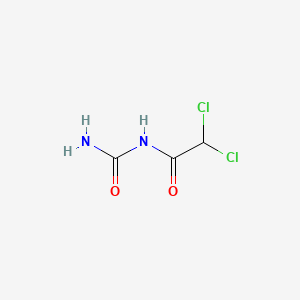![molecular formula C10H12NO3P B14501252 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-81-2](/img/structure/B14501252.png)
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound that belongs to the class of phospholanes This compound is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phospholane precursor with a phenylethylideneamine derivative. One common method involves the condensation of 1-phenylethylamine with a phospholane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phospholane derivatives with altered oxidation states.
科学研究应用
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one: shares similarities with other phospholane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxaphospholane ring and the phenylethylideneamino group
属性
CAS 编号 |
63429-81-2 |
|---|---|
分子式 |
C10H12NO3P |
分子量 |
225.18 g/mol |
IUPAC 名称 |
N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C10H12NO3P/c1-9(10-5-3-2-4-6-10)11-15(12)13-7-8-14-15/h2-6H,7-8H2,1H3 |
InChI 键 |
ZNMYLDBDQQWMPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=NP1(=O)OCCO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)







![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
